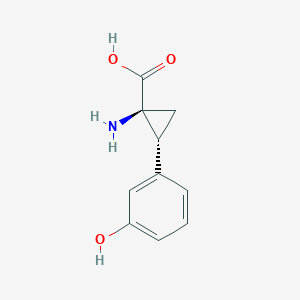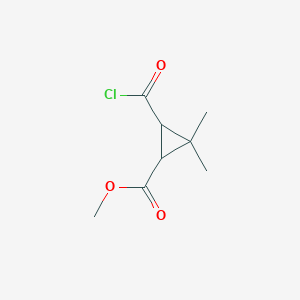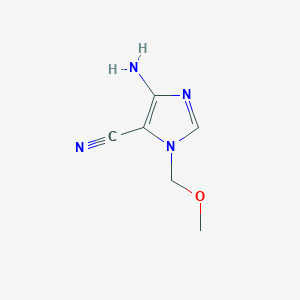
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains an imidazole ring substituted with an amino group, a methoxymethyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-1H-imidazole-5-carbonitrile with formaldehyde and methanol under acidic conditions can yield the desired compound . Another approach involves the use of amidines and ketones in a one-pot oxidative condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of catalysts and reaction conditions can be fine-tuned to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amine derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl and carbonitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
4-amino-1,8-naphthalimide: A fluorescent dye used in various applications.
4-amino-1,8-naphthalimide-Tröger’s base: A compound used as a fluorescent sensor.
Uniqueness
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
5-amino-3-(methoxymethyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-11-4-10-3-9-6(8)5(10)2-7/h3H,4,8H2,1H3 |
InChIキー |
QFBNOAFBZDOARN-UHFFFAOYSA-N |
正規SMILES |
COCN1C=NC(=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
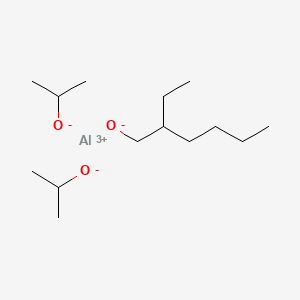

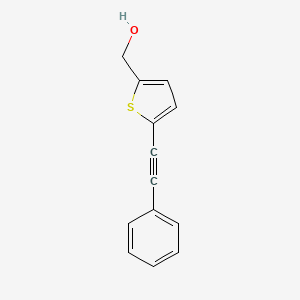
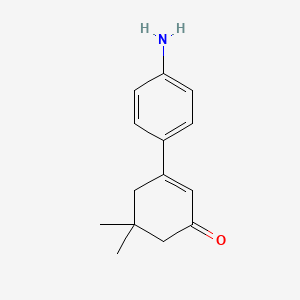
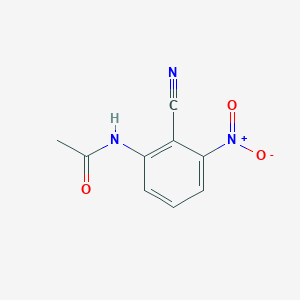

![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
